molecular formula C15H16BrNO3 B3999084 5-bromo-3-hydroxy-3-(5-methyl-2-oxocyclohexyl)-1H-indol-2-one

5-bromo-3-hydroxy-3-(5-methyl-2-oxocyclohexyl)-1H-indol-2-one

Cat. No.: B3999084
M. Wt: 338.20 g/mol
InChI Key: OGJYATUCDIRVEZ-UHFFFAOYSA-N
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Description

5-bromo-3-hydroxy-3-(5-methyl-2-oxocyclohexyl)-1H-indol-2-one is a complex organic compound that belongs to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of a bromine atom, a hydroxy group, and a methyl-substituted oxocyclohexyl group, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-hydroxy-3-(5-methyl-2-oxocyclohexyl)-1H-indol-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Hydroxylation: The hydroxy group is introduced via a hydroxylation reaction, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.

    Cyclohexylation: The attachment of the 5-methyl-2-oxocyclohexyl group is accomplished through a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-hydroxy-3-(5-methyl-2-oxocyclohexyl)-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The carbonyl group in the oxocyclohexyl moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium cyanide.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted indoles, depending on the nucleophile used.

Scientific Research Applications

5-bromo-3-hydroxy-3-(5-methyl-2-oxocyclohexyl)-1H-indol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-bromo-3-hydroxy-3-(5-methyl-2-oxocyclohexyl)-1H-indol-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of specific pathways. For example, its anticancer activity may involve inhibition of cell proliferation and induction of apoptosis through interaction with key signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-3-hydroxy-1H-indol-2-one: Lacks the 5-methyl-2-oxocyclohexyl group, making it less complex.

    3-hydroxy-3-(5-methyl-2-oxocyclohexyl)-1H-indol-2-one: Lacks the bromine atom, which may affect its reactivity and biological activity.

    5-bromo-3-hydroxy-3-(2-oxocyclohexyl)-1H-indol-2-one: Similar structure but without the methyl group on the cyclohexyl ring.

Uniqueness

The presence of both the bromine atom and the 5-methyl-2-oxocyclohexyl group in 5-bromo-3-hydroxy-3-(5-methyl-2-oxocyclohexyl)-1H-indol-2-one makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-bromo-3-hydroxy-3-(5-methyl-2-oxocyclohexyl)-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO3/c1-8-2-5-13(18)11(6-8)15(20)10-7-9(16)3-4-12(10)17-14(15)19/h3-4,7-8,11,20H,2,5-6H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJYATUCDIRVEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)C(C1)C2(C3=C(C=CC(=C3)Br)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-3-hydroxy-3-(5-methyl-2-oxocyclohexyl)-1H-indol-2-one
Reactant of Route 2
5-bromo-3-hydroxy-3-(5-methyl-2-oxocyclohexyl)-1H-indol-2-one
Reactant of Route 3
5-bromo-3-hydroxy-3-(5-methyl-2-oxocyclohexyl)-1H-indol-2-one
Reactant of Route 4
5-bromo-3-hydroxy-3-(5-methyl-2-oxocyclohexyl)-1H-indol-2-one
Reactant of Route 5
5-bromo-3-hydroxy-3-(5-methyl-2-oxocyclohexyl)-1H-indol-2-one
Reactant of Route 6
5-bromo-3-hydroxy-3-(5-methyl-2-oxocyclohexyl)-1H-indol-2-one

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